Avermectin B1a Monosaccharide vs. Disaccharide: Comparative Nematode Activity Profile Differentiation
Avermectin B1a monosaccharide functions as a potent inhibitor of nematode larval development but is devoid of paralytic activity, in contrast to the parent disaccharide avermectin B1a which exhibits full paralytic anthelmintic activity . This functional divergence is attributed to the absence of the terminal oleandrose moiety, which modifies receptor binding kinetics and downstream electrophysiological responses. The monosaccharide form provides a valuable pharmacological tool for dissecting mechanisms that depend on glycosylation state without confounding paralytic endpoints .
| Evidence Dimension | Activity profile in nematode larval development assays |
|---|---|
| Target Compound Data | Potent inhibitor of nematode larval development; no paralytic activity |
| Comparator Or Baseline | Avermectin B1a (disaccharide): full paralytic anthelmintic activity; ivermectin: paralytic activity |
| Quantified Difference | Presence vs. absence of paralytic activity |
| Conditions | Nematode larval development assays |
Why This Matters
This differential activity profile enables experimental designs requiring separation of developmental inhibition from acute paralysis, which is not achievable with disaccharide avermectins.
